1-(3-Bromo-6-chloroquinolin-8-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Bromo-6-chloroquinolin-8-yl)ethanone typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-6-chloroquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-6-chloroquinolin-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-chloroquinolin-8-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed antimicrobial or antimalarial effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-(3-Bromo-6-chloroquinolin-8-yl)ethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Quinoline N-oxides: Used in various chemical reactions.
Dihydroquinolines: Studied for their biological activities.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7BrClNO |
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Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(3-bromo-6-chloroquinolin-8-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)10-4-9(13)3-7-2-8(12)5-14-11(7)10/h2-5H,1H3 |
InChI Key |
SABBDWKHQNWZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)Cl)C=C(C=N2)Br |
Origin of Product |
United States |
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